

Spectroscopic Profile of 1-Boc-Nipecotic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-Boc-Nipecotic acid

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This technical guide provides a comprehensive overview of the spectroscopic data for **1-Boc-Nipecotic acid** (also known as 1-(tert-butoxycarbonyl)piperidine-3-carboxylic acid), a key building block in medicinal chemistry and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The empirical formula for **1-Boc-Nipecotic acid** is $C_{11}H_{19}NO_4$, with a molecular weight of 229.27 g/mol. [1][2] The subsequent tables summarize the key quantitative data obtained from 1H NMR, ^{13}C NMR, IR, and MS analyses.

Table 1: 1H NMR Spectroscopic Data of 1-Boc-Nipecotic Acid

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~12.5	br s	1H	COOH
~3.9 - 3.0	m	4H	CH ₂ -N, CH-N
~2.5	m	1H	CH-COOH
~2.2 - 1.5	m	4H	CH ₂
1.45	s	9H	C(CH ₃) ₃

Note: Chemical shifts can vary depending on the solvent and concentration. The data presented is a representative compilation from typical solvents like CDCl₃ or DMSO-d₆.

Table 2: ¹³C NMR Spectroscopic Data of 1-Boc-Nipecotic Acid

Chemical Shift (δ) ppm	Assignment
~175.0	C=O (Carboxylic Acid)
~155.0	C=O (Boc)
~80.0	C(CH ₃) ₃
~46.0	CH ₂ -N
~45.0	CH-N
~41.0	CH-COOH
~28.5	C(CH ₃) ₃
~25.0	CH ₂
~20.0	CH ₂

Note: Chemical shifts are referenced to the solvent peak.

Table 3: FT-IR Spectroscopic Data of 1-Boc-Nipecotic Acid

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300-2500	Broad	O-H stretch (Carboxylic Acid)
2975-2850	Medium-Strong	C-H stretch (Aliphatic)
~1740	Strong	C=O stretch (Boc Carbonyl)
~1700	Strong	C=O stretch (Carboxylic Acid Carbonyl)
~1450	Medium	C-H bend (CH ₂)
~1365	Medium	C-H bend (tert-Butyl)
~1160	Strong	C-O stretch

Table 4: Mass Spectrometry Data of 1-Boc-Nipecotic Acid

m/z	Ion
230.1	[M+H] ⁺
252.1	[M+Na] ⁺
174.1	[M-C ₄ H ₉ O] ⁺
130.1	[M-Boc+H] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.

- **Sample Preparation:** A sample of **1-Boc-Nipecotic acid** (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6 , 0.5-0.7 mL) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).
- **^1H NMR Acquisition:** The spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
- **^{13}C NMR Acquisition:** The spectrum is acquired using a proton-decoupled pulse sequence. A larger number of scans is generally required compared to ^1H NMR. Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra are recorded on a standard FT-IR spectrometer.

- **Sample Preparation:** The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of **1-Boc-Nipecotic acid** (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing a small amount of the solid sample directly on the ATR crystal.
- **Data Acquisition:** The spectrum is typically recorded in the range of $4000\text{-}400\text{ cm}^{-1}$. A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.
- **Data Processing:** The resulting interferogram is Fourier-transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber.

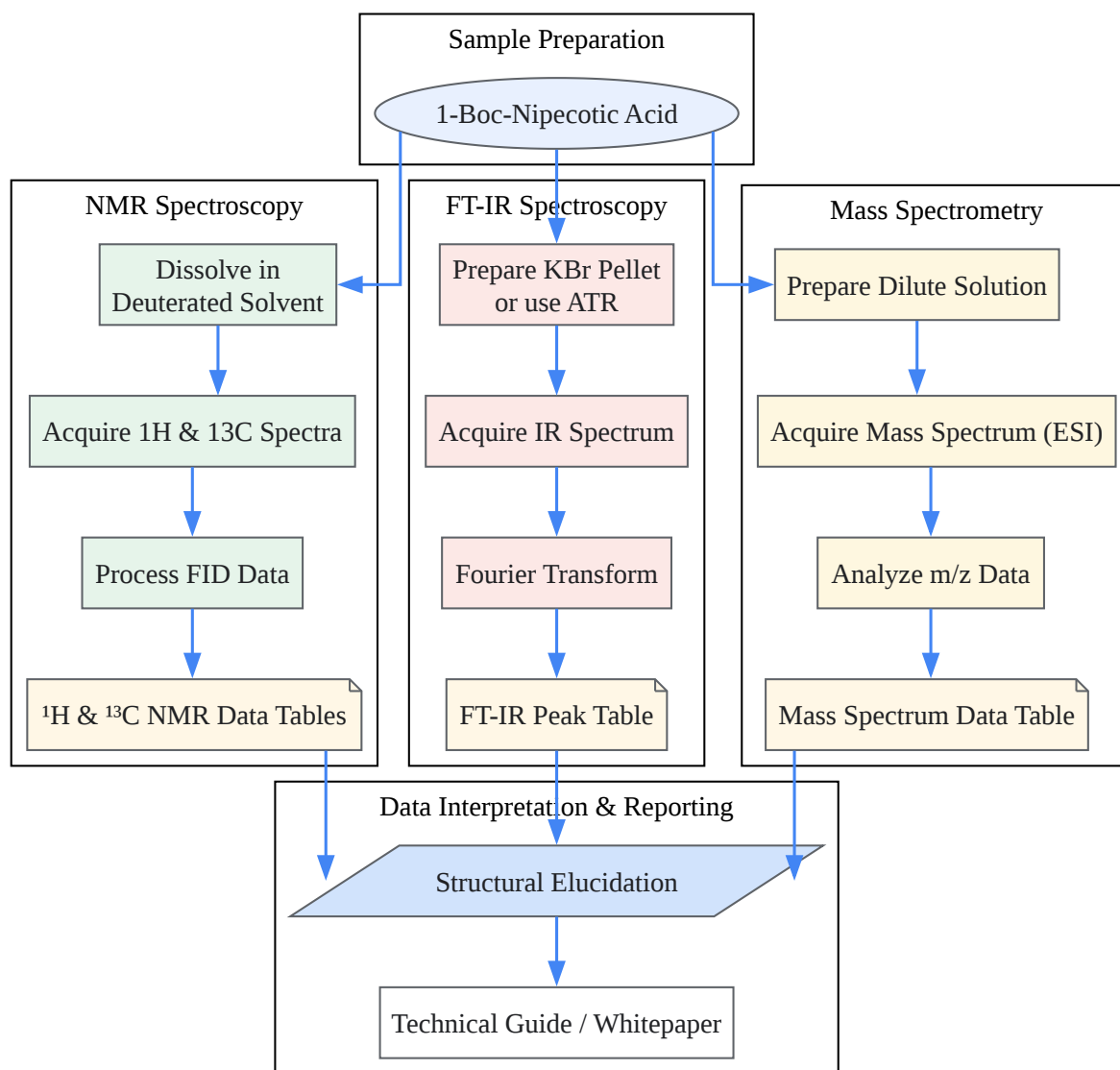
Mass Spectrometry (MS)

Mass spectra are typically obtained using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight).

- **Sample Preparation:** A dilute solution of **1-Boc-Nipecotic acid** is prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid to promote protonation.
- **Data Acquisition:** The sample solution is infused into the ESI source at a constant flow rate. The analysis is performed in positive ion mode to observe protonated molecules ($[M+H]^+$) and other adducts. Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to obtain a stable signal and minimize in-source fragmentation.
- **Data Analysis:** The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **1-Boc-Nipecotic acid**.



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General workflow for spectroscopic analysis.

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References

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